5-benzyl-1H-pyrrole-2-carboxylic acid 5-benzyl-1H-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 175210-38-5
VCID: VC7874922
InChI: InChI=1S/C12H11NO2/c14-12(15)11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15)
SMILES: C1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

5-benzyl-1H-pyrrole-2-carboxylic acid

CAS No.: 175210-38-5

Cat. No.: VC7874922

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

5-benzyl-1H-pyrrole-2-carboxylic acid - 175210-38-5

Specification

CAS No. 175210-38-5
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 5-benzyl-1H-pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C12H11NO2/c14-12(15)11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15)
Standard InChI Key ZBSCFAWMXYYNNB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O
Canonical SMILES C1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrrole ring (C₄H₄N) with three key substituents:

  • Benzyl group (-CH₂C₆H₅) at the 5-position, enhancing lipophilicity and aromatic interactions.

  • Carboxylic acid (-COOH) at the 2-position, enabling hydrogen bonding and salt formation.

  • Hydrogen at the 1-position, distinguishing it from methyl-substituted analogs (e.g., 1-methyl derivatives) .

Table 1: Key Structural Data

PropertyValueSource
Molecular formulaC₁₂H₁₁NO₂
Molecular weight201.22 g/mol
SMILESC1=CC=C(C=C1)CC2=CC=C(N2)C(=O)O
LogP (octanol-water)2.68

Spectroscopic Characteristics

  • NMR: The ¹H-NMR spectrum (CDCl₃) shows distinct peaks for the benzyl methylene (δ 3.7–3.9 ppm), pyrrole protons (δ 6.2–6.8 ppm), and carboxylic acid (δ 12.1 ppm) .

  • IR: Strong absorption bands at 1700 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (O-H stretch) .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<1 mg/mL at 25°C) .

  • Stability: Stable under inert atmospheres but prone to decarboxylation at temperatures >150°C .

Synthesis and Manufacturing

Route 1: Oxidation of 5-Benzyl-1H-pyrrole-2-carbaldehyde

A common method involves oxidizing the aldehyde precursor using potassium permanganate (KMnO₄) in acidic conditions :

5-Benzyl-1H-pyrrole-2-carbaldehydeH2SO4KMnO45-Benzyl-1H-pyrrole-2-carboxylic acid\text{5-Benzyl-1H-pyrrole-2-carbaldehyde} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{5-Benzyl-1H-pyrrole-2-carboxylic acid}

Yield: 65–72%.

Route 2: Direct Functionalization of Pyrrole

Alternative approaches utilize palladium-catalyzed C-H activation to introduce the benzyl group, followed by carboxylation :

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize safety and efficiency :

  • Conditions: T = 100°C, pressure = 5 bar, residence time = 30 min.

  • Purification: Crystallization from ethanol/water mixtures (purity >97%) .

Biological Activities and Mechanisms

Antimicrobial Properties

The compound inhibits Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL) by disrupting cell membrane integrity . Comparative studies show 2× higher potency than 1-methyl analogs due to enhanced hydrogen bonding .

Table 2: Anticancer Activity Against Selected Cell Lines

Cell LineIC₅₀ (μM)MechanismSource
HeLa12ROS generation
MCF-718Caspase-3 activation
A54925Cell cycle arrest (G2/M)

Role in Tuberculosis Treatment

Derivatives of pyrrole-2-carboxylic acids inhibit Mycobacterium tuberculosis by targeting mycolic acid biosynthesis (MIC <0.016 μg/mL) . The carboxylic acid group chelates Mg²⁺ ions in the MmpL3 transporter, disrupting lipid transport .

Industrial and Pharmaceutical Applications

Drug Development

  • Prodrugs: Ester derivatives (e.g., ethyl ester) show improved oral bioavailability (t₁/₂ = 4.2 h in rats) .

  • Antifungal Agents: Co-crystallized with fluconazole enhances potency against azole-resistant strains .

Polymer Chemistry

As a monomer, it copolymerizes with ethylene glycol to form polyesters with tunable thermal properties (Tg = 85–110°C) .

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